molecular formula C11H5BrF4N2O B13689064 5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde

5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde

Cat. No.: B13689064
M. Wt: 337.07 g/mol
InChI Key: JTAHOTXVZCXSCC-UHFFFAOYSA-N
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Description

5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production of this compound may involve optimized and scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: 5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carboxylic acid.

    Reduction: 5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the imidazole ring allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group may enhance its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-[4-chloro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde
  • 5-Bromo-4-[4-methyl-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde
  • 5-Bromo-4-[4-nitro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde

Uniqueness

The unique combination of bromine, fluorine, and trifluoromethyl groups in 5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H5BrF4N2O

Molecular Weight

337.07 g/mol

IUPAC Name

5-bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H5BrF4N2O/c12-10-9(17-8(4-19)18-10)5-1-2-7(13)6(3-5)11(14,15)16/h1-4H,(H,17,18)

InChI Key

JTAHOTXVZCXSCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(NC(=N2)C=O)Br)C(F)(F)F)F

Origin of Product

United States

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